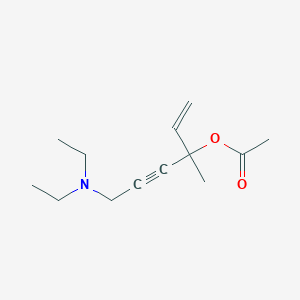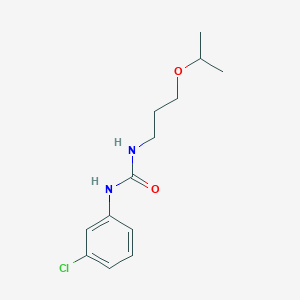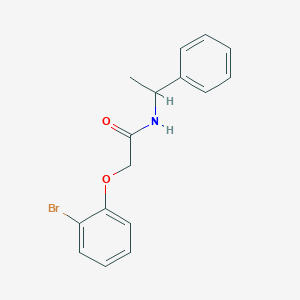
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate, also known as DMAVA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DMAVA is a member of the alkyne family and is structurally similar to other compounds such as propargyl alcohol and propargylamine. The compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate is not well understood. However, studies have shown that it can interact with metal ions and form complexes. These complexes have been shown to have potential as anticancer agents and fluorescent probes for the detection of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate are not well understood. However, studies have shown that it can interact with metal ions and form complexes. These complexes have been shown to have potential as anticancer agents and fluorescent probes for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate in lab experiments include its high yield of synthesis, its potential as a building block for the synthesis of various compounds, and its potential as a fluorescent probe for the detection of metal ions. The limitations of using 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate in lab experiments include the lack of understanding of its mechanism of action and its potential toxicity.
Zukünftige Richtungen
For the study of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate include further investigation of its potential as a building block for the synthesis of various compounds. It also includes further investigation of its potential as a fluorescent probe for the detection of metal ions and its potential as a photosensitizer in photodynamic therapy. Further studies are needed to understand the mechanism of action of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate and its potential toxicity.
Synthesemethoden
The synthesis of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate involves the reaction of 4-(diethylamino)-1-methyl-2-butyn-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out at room temperature, and the resulting product is purified using chromatography. The yield of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate obtained from this method is high, making it a suitable method for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been studied extensively for its potential applications in different fields of scientific research. In the field of chemistry, 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been used as a building block for the synthesis of various compounds. It has been used to synthesize new derivatives of pyridine, pyrimidine, and quinoline, which have shown promising results in biological assays.
In the field of biology, 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been studied for its potential as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the preparation of metal complexes that have shown potential as anticancer agents. 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has also been studied for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
[6-(diethylamino)-3-methylhex-1-en-4-yn-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-6-13(5,16-12(4)15)10-9-11-14(7-2)8-3/h6H,1,7-8,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFRNWTVQESHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C=C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)

![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)



![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)

